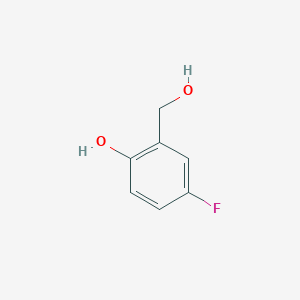

4-Fluoro-2-(hydroxymethyl)phenol

Description

Properties

IUPAC Name |

4-fluoro-2-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2/c8-6-1-2-7(10)5(3-6)4-9/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMEOTXXUGOGZCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442331 | |

| Record name | 4-fluoro-2-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2357-33-7 | |

| Record name | 4-fluoro-2-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-2-(hydroxymethyl)phenol (CAS: 2357-33-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-(hydroxymethyl)phenol, also identified as 5-fluoro-2-hydroxybenzyl alcohol, is a fluorinated phenolic compound of significant interest in pharmaceutical research and development. Its primary relevance stems from its classification as a known impurity of Tavaborole, a topical antifungal agent.[1][2] Tavaborole functions by inhibiting fungal leucyl-tRNA synthetase, an enzyme crucial for protein synthesis, thereby halting fungal growth.[3][4] Understanding the chemical and biological properties of impurities like this compound is critical for ensuring the safety, efficacy, and quality of the final drug product. This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological relevance of this compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. These properties are essential for its handling, formulation, and analysis.

Table 1: Physicochemical Data of this compound [5]

| Property | Value |

| CAS Number | 2357-33-7 |

| Molecular Formula | C₇H₇FO₂ |

| Molecular Weight | 142.13 g/mol |

| IUPAC Name | This compound |

| Synonyms | 5-Fluoro-2-hydroxybenzyl alcohol, Tavaborole Impurity B |

| Appearance | Solid (predicted) |

| Melting Point | 69-71 °C |

| XLogP3 | 1.1 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through two primary routes: the hydroxymethylation of 4-fluorophenol or the reduction of 5-fluoro-2-hydroxybenzaldehyde. While specific literature detailing a high-yield synthesis for this exact compound is sparse, plausible experimental protocols can be derived from established methodologies for similar transformations.

Synthesis via Reduction of 5-Fluoro-2-hydroxybenzaldehyde

This method involves the reduction of the aldehyde functional group of commercially available 5-fluoro-2-hydroxybenzaldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.

Experimental Protocol:

-

Dissolution: In a round-bottom flask, dissolve 5-fluoro-2-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reduction: Slowly add sodium borohydride (NaBH₄) (1.1 to 1.5 eq) portion-wise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl) until the effervescence ceases.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Logical Workflow for Synthesis via Reduction:

Caption: Synthesis of this compound via reduction.

Synthesis via Hydroxymethylation of 4-Fluorophenol

This route involves the direct introduction of a hydroxymethyl group onto the aromatic ring of 4-fluorophenol, ortho to the hydroxyl group. This can be achieved using formaldehyde in the presence of a base.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-fluorophenol (1.0 eq) in an aqueous solution of a base such as sodium hydroxide.

-

Addition of Formaldehyde: Add an aqueous solution of formaldehyde (1.0-1.2 eq) dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours. Monitor the reaction by TLC.

-

Neutralization: After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography to isolate this compound.

Logical Workflow for Synthesis via Hydroxymethylation:

Caption: Synthesis of this compound via hydroxymethylation.

Spectral Data and Characterization

Detailed spectral analysis is crucial for the unambiguous identification and purity assessment of this compound. While publicly available, detailed spectra are limited, the expected spectral characteristics are summarized below based on the compound's structure and general spectroscopic principles.

Table 2: Predicted and Expected Spectral Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (3H) exhibiting complex splitting patterns due to H-H and H-F coupling, typically in the range of δ 6.5-7.5 ppm.- A singlet or doublet for the benzylic -CH₂- protons, likely around δ 4.5-5.0 ppm.- A broad singlet for the phenolic -OH proton, with a chemical shift that can vary depending on concentration and solvent.- A triplet or broad singlet for the alcoholic -OH proton. |

| ¹³C NMR | - Aromatic carbons in the range of δ 110-160 ppm. The carbon bearing the fluorine atom will show a large ¹J(C-F) coupling constant.- The benzylic carbon (-CH₂OH) is expected around δ 60-65 ppm. |

| IR Spectroscopy | - A broad O-H stretching band for the phenolic and alcoholic hydroxyl groups in the region of 3200-3600 cm⁻¹.- C-O stretching vibrations in the fingerprint region, typically around 1200-1000 cm⁻¹.- Aromatic C=C stretching bands around 1600-1450 cm⁻¹.- A C-F stretching band, which can be found in the 1250-1000 cm⁻¹ region. |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z 142.- Fragmentation patterns may include the loss of water (M-18), a hydroxyl radical (M-17), and cleavage of the hydroxymethyl group. |

Biological Activity and Mechanism of Action

As an impurity of the antifungal drug Tavaborole, the biological activity profile of this compound is of considerable interest. Tavaborole's mechanism of action involves the inhibition of fungal leucyl-tRNA synthetase, which is essential for protein synthesis.[3][4]

Currently, there is a lack of specific studies on the biological activity of this compound. However, based on the structure-activity relationships of phenolic compounds, some general predictions can be made. Phenolic compounds are known to possess a wide range of biological activities, including antimicrobial and antioxidant properties. The presence of a fluorine atom can modulate a molecule's lipophilicity and metabolic stability, potentially influencing its biological effects.

Further research is required to determine if this compound exhibits any antifungal activity, either synergistic or antagonistic to Tavaborole, or if it has any cytotoxic effects. Understanding the biological profile of this impurity is crucial for setting appropriate limits in the final drug product to ensure patient safety.

Potential Areas for Biological Investigation:

Caption: Potential areas for biological investigation.

Safety and Handling

Based on available safety data sheets, this compound is considered harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and serious eye irritation and may cause respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a key compound to study in the context of the pharmaceutical development of Tavaborole. This guide has provided an overview of its physicochemical properties, plausible synthetic routes with experimental protocols, and expected analytical characteristics. While specific data on its biological activity is currently limited, its structural similarity to other bioactive phenols suggests that further investigation is warranted. For researchers and drug development professionals, a thorough understanding of this and other impurities is essential for the development of safe and effective medicines.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tavaborole - Wikipedia [en.wikipedia.org]

- 4. From the Test Tube to the Treatment Room: Fundamentals of Boron-containing Compounds and their Relevance to Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C7H7FO2 | CID 10606838 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of 4-Fluoro-2-(hydroxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical, chemical, and potential biological properties of 4-Fluoro-2-(hydroxymethyl)phenol (CAS No: 2357-33-7). This fluorinated phenolic compound is of interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to its structural similarity to biologically active molecules. This document compiles available data on its properties, proposes experimental protocols based on related compounds, and outlines potential research applications.

Chemical and Physical Properties

This compound, also known as 5-Fluoro-2-hydroxybenzyl alcohol, is a solid at room temperature.[1] Its core structure consists of a phenol ring substituted with a fluorine atom at the para position and a hydroxymethyl group at the ortho position relative to the hydroxyl group.

Structural and General Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 5-Fluoro-2-hydroxybenzyl alcohol, Benzenemethanol, 5-fluoro-2-hydroxy- | [2] |

| CAS Number | 2357-33-7 | [2] |

| Molecular Formula | C₇H₇FO₂ | [2] |

| Molecular Weight | 142.13 g/mol | [2] |

| Appearance | Solid | [1] |

Physicochemical Data

| Property | Value | Notes | Source(s) |

| Melting Point | 69-71 °C | Experimental value. | [1] |

| Boiling Point | Not available | - | |

| Solubility | Not available | Likely soluble in polar organic solvents like methanol, ethanol, and DMSO. Solubility in water is expected to be limited but enhanced by the hydroxyl and hydroxymethyl groups. The related compound 4-hydroxybenzyl alcohol is soluble in water (6.7 mg/ml at 20°C), dioxane (100 mg/ml), 1N NaOH (50 mg/ml), DMSO, and methanol. | [3] |

| pKa | Not available | The pKa of 4-fluorophenol is reported as 9.89. The presence of the electron-withdrawing hydroxymethyl group at the ortho position is expected to slightly decrease the pKa of the phenolic hydroxyl group, making it a slightly stronger acid than 4-fluorophenol. |

Spectral Data

Detailed spectral analyses are crucial for the unambiguous identification and characterization of this compound. While full spectral data with assignments are not publicly available, references to GC-MS and IR spectra exist in databases.[2] The following are predicted and expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl protons. The aromatic region will display complex splitting patterns due to the fluorine-proton and proton-proton couplings.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atoms attached to the fluorine and oxygen atoms will exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands for the O-H, C-O, C-F, and aromatic C-H and C=C bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (Phenolic and Alcoholic) | 3600-3200 (broad) |

| C-H (Aromatic) | 3100-3000 |

| C-H (Aliphatic) | 2950-2850 |

| C=C (Aromatic) | 1600-1450 |

| C-O (Phenolic and Alcoholic) | 1260-1000 |

| C-F | 1250-1000 |

Mass Spectrometry (MS)

The mass spectrum obtained by GC-MS is expected to show a molecular ion peak (M⁺) at m/z = 142.13.[2] Key fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH) and other characteristic fragments of the phenolic structure.

Experimental Protocols

Detailed and validated experimental protocols for the synthesis, purification, and analysis of this compound are not extensively reported. The following sections provide generalized methodologies based on standard organic chemistry techniques and protocols for analogous compounds.

Synthesis

A plausible synthetic route to this compound is the hydroxymethylation of 4-fluorophenol. This reaction can be achieved by reacting 4-fluorophenol with formaldehyde under basic conditions.

Reaction Scheme:

Figure 1. Proposed synthesis of this compound.

Experimental Procedure (Proposed):

-

Reaction Setup: To a solution of 4-fluorophenol in a suitable solvent (e.g., water or an alcohol/water mixture), add a stoichiometric excess of an aqueous solution of formaldehyde (37 wt. %).

-

Base Addition: Slowly add a base (e.g., sodium hydroxide or potassium carbonate) to the reaction mixture while maintaining the temperature at or below room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., HCl).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization or column chromatography.

Recrystallization Protocol (General):

-

Solvent Selection: Screen for a suitable solvent system. An ideal solvent would dissolve the compound sparingly at room temperature but completely at an elevated temperature. Mixtures of solvents like ethyl acetate/hexanes or toluene/heptane can be tested.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

-

Hot Filtration: Filter the hot solution to remove any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment (General Protocol):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 280 nm).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification (General Protocol):

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An appropriate temperature gradient to ensure good separation.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

Biological Activity and Drug Development Potential

While there is no specific information on the biological activity or signaling pathways of this compound, its structural features suggest potential areas of investigation for drug development professionals.

Rationale for Interest in Drug Discovery

-

Phenolic Scaffold: Phenolic moieties are present in a wide range of biologically active natural products and synthetic drugs.[4] They can act as hydrogen bond donors and acceptors, which is crucial for molecular recognition at biological targets.

-

Fluorine Substitution: The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity.

-

Structural Similarity to Known Bioactive Molecules: The related compound, 2-fluoro-4-(hydroxymethyl)phenol, is utilized in the synthesis of inhibitors for enzymes like acetyl-CoA carboxylase. This suggests that this compound could also serve as a building block for developing enzyme inhibitors.

Proposed Experimental Workflow for Biological Evaluation

The following diagram outlines a general workflow for the initial biological evaluation of this compound.

Figure 2. A proposed workflow for the biological evaluation of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. The hazard statements for a similar compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] It is recommended to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical compound with potential applications in research and development, particularly in the synthesis of novel bioactive molecules. This guide has summarized its known physical and chemical properties and provided proposed experimental protocols based on available information for related compounds. Further research is required to fully elucidate its spectral characteristics, physicochemical properties, and biological activities to realize its full potential in drug discovery and other scientific disciplines.

References

A Comprehensive Structural Analysis of 4-Fluoro-2-(hydroxymethyl)phenol: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical guide on the structural analysis of 4-Fluoro-2-(hydroxymethyl)phenol (CAS No: 2357-33-7). It consolidates physicochemical data, predicted spectroscopic profiles, and computational analysis methodologies. Detailed experimental protocols for synthesis and characterization are presented, alongside visualizations of analytical workflows. This guide serves as a foundational resource for researchers engaged in the study and application of this fluorinated phenolic compound, particularly in fields such as medicinal chemistry and materials science.

Physicochemical Properties

This compound is a substituted phenol derivative. The presence of a fluorine atom and a hydroxymethyl group significantly influences its electronic properties, reactivity, and potential biological interactions. A summary of its key computed properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₇FO₂ | PubChem[1] |

| Molecular Weight | 142.13 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 2357-33-7 | PubChem[1] |

| SMILES | C1=CC(=C(C=C1F)CO)O | PubChem[1] |

| InChI Key | IMEOTXXUGOGZCY-UHFFFAOYSA-N | PubChem[1] |

Spectroscopic and Structural Analysis

Comprehensive structural elucidation relies on a combination of spectroscopic techniques and, when possible, single-crystal X-ray diffraction. While a public crystal structure for this specific compound is not available, its spectral characteristics can be reliably predicted based on established principles for phenols and alcohols.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework. The predicted ¹H and ¹³C NMR chemical shifts are summarized below, based on the functional groups and their relative positions.

Table 2.1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 6.9 - 7.1 | m | 2H | Aromatic C-H |

| ~ 6.8 | m | 1H | Aromatic C-H |

| ~ 5.5 - 6.5 | br s | 1H | Phenolic -OH |

| ~ 4.7 | s | 2H | Methylene (-CH₂-) |

| ~ 2.5 - 3.5 | br s | 1H | Alcoholic -OH |

Table 2.2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 155-158 (d, ¹JCF ≈ 240 Hz) | C-F |

| ~ 150-153 | C-OH (phenolic) |

| ~ 125-130 | C-CH₂OH |

| ~ 115-120 (d, ²JCF ≈ 20-25 Hz) | Aromatic C-H |

| ~ 112-117 (d, ²JCF ≈ 20-25 Hz) | Aromatic C-H |

| ~ 105-110 (d, ³JCF ≈ 5-10 Hz) | Aromatic C-H |

| ~ 60-65 | -CH₂OH |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. The characteristic vibrational frequencies for this compound are outlined below.

Table 2.3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration |

|---|---|---|

| 3200 - 3550 | Strong, Broad | O-H Stretch (phenolic & alcoholic, H-bonded)[4] |

| 3010 - 3100 | Medium | Aromatic C-H Stretch |

| 2850 - 2960 | Medium | Aliphatic C-H Stretch (-CH₂-) |

| 1500 - 1600 | Medium-Strong | Aromatic C=C Bending |

| 1200 - 1260 | Strong | C-O Stretch (phenolic)[4] |

| 1000 - 1050 | Strong | C-O Stretch (primary alcohol)[4] |

| 1100 - 1200 | Strong | C-F Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electron ionization (EI) would be a common method.

Table 2.4: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment | Description |

|---|---|---|

| 142 | [C₇H₇FO₂]⁺ | Molecular Ion (M⁺) |

| 124 | [M - H₂O]⁺ | Loss of water (dehydration) from the hydroxymethyl group. |

| 113 | [M - CHO]⁺ | Loss of a formyl radical. |

| 111 | [M - CH₂OH]⁺ | Alpha-cleavage, loss of the hydroxymethyl radical.[2] |

| 95 | [C₆H₄FO]⁺ | Subsequent fragmentation of the aromatic ring. |

Experimental Protocols

Synthesis: Suzuki-Miyaura Coupling Approach

A plausible synthetic route to this compound involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. A representative protocol is detailed below, adapted from established methodologies for similar compounds.[5]

Materials:

-

2-Bromo-5-fluorophenol (or a hydroxyl-protected analogue) (1.0 eq)

-

(Hydroxymethyl)boronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq)

-

Degassed solvent (e.g., 4:1 Toluene/Ethanol or Dioxane/Water)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine the aryl halide, boronic acid, and base.[5]

-

Solvent and Catalyst Addition: Add the degassed solvent mixture. Purge the flask with nitrogen for 15-20 minutes. Add the palladium catalyst under a positive nitrogen stream.[5]

-

Reaction: Heat the mixture to 80-90 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[5]

-

Workup: After completion, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).[6]

-

Characterization: Confirm the structure of the purified product using NMR, IR, and MS, comparing the data to the expected values.

Structural Analysis Workflow

A logical workflow ensures all necessary structural data is collected and analyzed systematically.

Computational Structural Analysis

Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's geometry, electronic structure, and vibrational modes. A typical computational protocol is as follows.[7]

Methodology:

-

Geometry Optimization: The molecular structure is optimized using a suitable level of theory, such as B3LYP with a 6-31++G(d,p) basis set. This provides optimized bond lengths, bond angles, and dihedral angles.

-

Vibrational Frequency Calculation: Following optimization, vibrational frequencies are calculated to confirm the structure is at a true energy minimum (no imaginary frequencies) and to predict the IR spectrum. The calculated frequencies are often scaled to better match experimental data.[7]

-

Reactivity Descriptors: Analyses like Molecular Electrostatic Potential (MEP) and Fukui functions can be performed to identify electrophilic and nucleophilic sites, predicting the molecule's reactivity.[7]

Potential Biological Activity & Signaling

Phenolic compounds are known for a wide range of biological activities, including antimicrobial and antioxidant properties.[8] The introduction of fluorine can enhance metabolic stability and binding affinity.[9] While specific data for this compound is limited, related compounds have been investigated as inhibitors of enzymes like acetyl-CoA carboxylase.[10]

A common initial screening for biological activity is the determination of the Minimum Inhibitory Concentration (MIC) against microbial strains.

References

- 1. This compound | C7H7FO2 | CID 10606838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Molecular Structure, Vibrational Studies and Reactivity Descriptors Analysis of 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)Phenol | Trends in Sciences [tis.wu.ac.th]

- 8. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. 2-fluoro-4-(hydroxymethyl)phenol | 96740-93-1 [amp.chemicalbook.com]

Spectroscopic and Structural Elucidation of 4-Fluoro-2-(hydroxymethyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) data for the compound 4-Fluoro-2-(hydroxymethyl)phenol. The information presented herein is intended to support research and development activities by providing detailed spectroscopic data and the experimental protocols used for its acquisition.

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the 1H and 13C NMR spectral data for this compound.

Table 1: 1H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.11 - 7.02 | m | 3H | Aromatic Protons |

| 6.89 - 6.85 | m | 1H | Aromatic Proton |

| 5.88 | s | 1H | Hydroxyl Proton |

Table 2: 13C NMR Data for this compound

| Chemical Shift (δ) ppm |

| 152.19 |

| 150.30 |

| 143.55 |

| 143.44 |

| 124.89 |

| 124.86 |

| 120.94 |

| 120.88 |

| 117.47 |

| 117.45 |

| 115.70 |

| 115.55 |

Experimental Protocols

The NMR spectra were acquired using the following instrumentation and parameters:

Instrumentation: The 1H and 13C NMR spectra were recorded on a Bruker AV-400 spectrometer.[1]

Sample Preparation: The sample of this compound was dissolved in either deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).[1]

Data Acquisition:

-

1H NMR: The proton NMR spectra were recorded at a frequency of 400 MHz.[1] The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).[1]

-

13C NMR: The carbon-13 NMR spectra were recorded at a frequency of 100 MHz.[1] The chemical shifts are reported in parts per million (ppm) with the solvent peak used as a reference (CDCl3: 77.3 ppm; DMSO-d6: 39.6 ppm).[1]

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure and the atom numbering scheme for this compound, which is essential for the unambiguous assignment of NMR signals.

Caption: Chemical structure of this compound.

References

An In-depth Technical Guide to the FT-IR Spectrum of 4-Fluoro-2-(hydroxymethyl)phenol

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Fluoro-2-(hydroxymethyl)phenol, a compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the expected spectral features, a robust experimental protocol for data acquisition, and a logical workflow for spectral analysis.

Introduction to this compound

This compound is a substituted aromatic compound containing a phenol, a primary alcohol, and a fluorine substituent on the benzene ring. Its chemical structure dictates a unique infrared absorption pattern corresponding to the vibrational modes of its constituent functional groups. FT-IR spectroscopy serves as a powerful analytical technique for the identification and characterization of this molecule by probing these vibrations.

Predicted FT-IR Spectral Data

While a definitive experimental spectrum is sample-specific, the expected FT-IR absorption bands for this compound can be predicted based on the characteristic vibrational frequencies of its functional groups. The presence of both a phenolic -OH and an alcoholic -OH group is expected to result in a very broad O-H stretching band due to extensive hydrogen bonding.

Table 1: Predicted FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity | Comments |

| 3550–3200 | O-H stretch (H-bonded) | Phenolic and Alcoholic -OH | Strong, Broad | A very prominent and broad absorption is expected due to intermolecular and intramolecular hydrogen bonding.[1][2][3][4][5] |

| 3100–3000 | C-H stretch | Aromatic C-H | Medium to Weak | Characteristic of C-H bonds on the benzene ring.[2] |

| 2950–2850 | C-H stretch | Aliphatic C-H (in -CH₂OH) | Medium | Corresponds to the symmetric and asymmetric stretching of the methylene group.[1] |

| 1630–1580 | C=C stretch | Aromatic Ring | Medium to Strong | Multiple bands are expected in this region due to the vibrations of the benzene ring.[1][2][4] |

| 1520–1470 | C=C stretch | Aromatic Ring | Medium to Strong | Further confirmation of the aromatic backbone. |

| 1440–1395 | O-H bend | Phenolic -OH | Medium | In-plane bending of the phenolic hydroxyl group.[1] |

| 1280–1200 | C-O stretch | Phenolic C-O | Strong | This strong band is characteristic of phenols and distinguishes them from aliphatic alcohols.[1][2] |

| 1100–1000 | C-O stretch | Alcoholic C-O | Strong | Stretching vibration of the C-O bond in the primary alcohol group (-CH₂OH).[1][4][6] |

| ~1150 | C-F stretch | Aryl-F | Strong | The carbon-fluorine bond typically gives a strong absorption in this region. |

| 900–675 | C-H bend (out-of-plane) | Aromatic C-H | Strong | The specific pattern of these bands can help confirm the substitution pattern on the benzene ring.[2] |

Experimental Protocol for FT-IR Analysis

The following protocol details the methodology for obtaining a high-quality FT-IR spectrum of solid this compound using the thin solid film or KBr pellet method.

3.1. Materials and Equipment

-

This compound sample

-

FT-IR Spectrometer (e.g., Thermo Scientific Nicolet 6700)[1]

-

Agate mortar and pestle

-

Spectroscopy grade Potassium Bromide (KBr), dried

-

Pellet press with die

-

Sample holder

-

Volatile solvent (e.g., methylene chloride or acetone)[7]

-

Infrared-transparent windows (e.g., KBr or NaCl plates)[8]

3.2. Method 1: KBr Pellet Preparation [9][10]

-

Sample Grinding: Grind approximately 1-2 mg of the this compound sample into a fine powder using an agate mortar and pestle.[9]

-

Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopy grade KBr to the mortar.[9] Mix the sample and KBr thoroughly by grinding until a homogeneous mixture is obtained. The concentration of the sample in KBr should be in the range of 0.2% to 1%.[8]

-

Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a clear, transparent pellet.[9]

-

Sample Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Spectrum Acquisition: Record the spectrum, typically in the 4000-400 cm⁻¹ range, with a resolution of 4 cm⁻¹. Collect a background spectrum of the empty sample compartment prior to sample analysis.

3.3. Method 2: Thin Solid Film [7]

-

Sample Dissolution: Dissolve a small amount (approx. 5-10 mg) of the solid sample in a few drops of a suitable volatile solvent like methylene chloride in a small vial.[7][8]

-

Film Casting: Place a single drop of this solution onto a clean, dry KBr or NaCl salt plate.[7]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[7]

-

Sample Analysis: Place the plate in the V-shaped sample holder inside the spectrometer.[7]

-

Spectrum Acquisition: Obtain the IR spectrum. If the signal is too weak, add another drop of the solution, let it dry, and re-run the spectrum. If the signal is too strong, clean the plate and use a more dilute solution.[7]

Workflow and Data Interpretation

The process of FT-IR analysis, from sample preparation to final interpretation, follows a logical sequence. This workflow ensures that the acquired data is of high quality and that the interpretation is systematic and accurate.

Caption: Workflow for FT-IR analysis of a solid sample.

This diagram illustrates the sequential process beginning with the crucial sample preparation stage, followed by systematic data acquisition and processing, and culminating in a detailed spectral analysis and interpretation. Each step is critical for ensuring the final structural confirmation is accurate and reliable.

References

- 1. agro.icm.edu.pl [agro.icm.edu.pl]

- 2. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. instanano.com [instanano.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. jascoinc.com [jascoinc.com]

An In-depth Technical Guide on the Solubility of 4-Fluoro-2-(hydroxymethyl)phenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility Determination

The solubility of a solid compound in a liquid solvent is a critical physicochemical parameter, defined as the maximum concentration of the solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For pharmaceutical development, understanding and quantifying solubility is paramount for processes such as crystallization, formulation, and ensuring bioavailability.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for 4-Fluoro-2-(hydroxymethyl)phenol in common organic solvents. The absence of such data highlights a research gap and underscores the necessity for experimental determination for specific applications.

For context, the solubility of phenolic compounds is governed by factors including the polarity of the solvent, the potential for hydrogen bonding, the crystalline structure of the solute, and temperature. Generally, phenolic compounds exhibit higher solubility in polar organic solvents.

Experimental Protocol for Solubility Determination

The following section details a robust and widely accepted methodology for determining the solubility of a compound like this compound. This protocol is based on the isothermal shake-flask method, a gold-standard technique for solubility measurement.[1][2][3]

Objective:

To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 298.15 K and 313.15 K).

Materials and Equipment:

-

Solute: this compound (solid, high purity)

-

Solvents: A range of organic solvents of analytical grade (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, dichloromethane).

-

Apparatus:

-

Analytical balance (±0.0001 g)

-

Isothermal shaker bath or incubator with temperature control (±0.1 K)

-

Vials or flasks with airtight seals

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Differential Scanning Calorimeter (DSC) for solid-state characterization

-

Methodology:

Part 1: Solid-Phase Characterization

-

Purity and Identity Confirmation: Confirm the identity and purity of the this compound sample using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Thermal Analysis: Perform Differential Scanning Calorimetry (DSC) on the solid sample to determine its melting point and enthalpy of fusion. This also helps to identify the presence of different polymorphic forms, which can significantly impact solubility.[1][2]

Part 2: Solubility Measurement (Isothermal Shake-Flask Method)

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to the desired temperature. Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

Sample Withdrawal and Filtration: After equilibration, stop the agitation and allow the vials to rest in the isothermal bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. Carefully withdraw a sample from the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to prevent any undissolved solid from being included in the sample, which would lead to erroneously high solubility values.

-

Quantification:

-

Gravimetric Method: The solvent in the volumetric flask can be evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute. The mass of the remaining solid is then determined using an analytical balance. The solubility is calculated as the mass of the solute per volume or mass of the solvent.[1][2]

-

Chromatographic/Spectroscopic Method: Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using HPLC-UV or UV-Vis spectrophotometry to determine the concentration of this compound. The solubility is then calculated by taking into account the dilution factor.

-

Part 3: Data Analysis

-

Perform all experiments in triplicate to ensure the reproducibility of the results.[4]

-

Report the solubility in standard units such as g/100 mL, mg/mL, or mol/L.

-

The results should be presented in a tabular format, clearly indicating the solvent, temperature, and the mean solubility value with the standard deviation.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol described above.

Caption: Workflow for determining the solubility of this compound.

References

An In-Depth Technical Guide to Tavaborole Impurity B: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tavaborole, an oxaborole antifungal agent, is a cornerstone in the topical treatment of onychomycosis. As with any pharmaceutical compound, the identification, synthesis, and characterization of its impurities are of paramount importance for regulatory approval and ensuring patient safety. This technical guide focuses on a specific known impurity, Tavaborole Impurity B. However, a comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of specific information regarding the synthesis and detailed characterization of Tavaborole Impurity B, identified as 5-fluoro-1,2-dihydro-1-hydroxy-2,3,1-benzodiazoborine. While the presence of this impurity is acknowledged in pharmaceutical development, its synthetic route and comprehensive analytical profile are not disclosed in the public domain.

This guide, therefore, outlines a theoretical framework for its potential synthesis based on analogous chemical reactions and details the necessary characterization studies that would be required for its definitive identification and quantification.

Introduction to Tavaborole and its Impurities

Tavaborole (5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole) functions by inhibiting fungal leucyl-tRNA synthetase, an enzyme essential for protein synthesis, thereby halting fungal growth. The manufacturing process of Tavaborole, like any synthetic route, can lead to the formation of impurities. These can arise from starting materials, intermediates, side reactions, or degradation of the active pharmaceutical ingredient (API). Regulatory bodies such as the FDA and EMA mandate stringent control over impurity levels in drug substances and products.

Tavaborole Impurity B has been identified as 5-fluoro-1,2-dihydro-1-hydroxy-2,3,1-benzodiazoborine. The structural difference from Tavaborole lies in the replacement of the oxygen atom and the methylene group in the five-membered ring with two nitrogen atoms.

Proposed Synthesis of Tavaborole Impurity B

While a specific, validated synthesis for Tavaborole Impurity B is not publicly available, a plausible synthetic route can be postulated based on established principles of heterocyclic chemistry. A potential pathway could involve the reaction of a suitably substituted phenylhydrazine with a boron-containing reactant.

Hypothetical Synthetic Pathway

A logical approach to the synthesis of 5-fluoro-1,2-dihydro-1-hydroxy-2,3,1-benzodiazoborine could begin with a fluorinated phenylhydrazine derivative, which would then undergo cyclization with a source of the boron moiety.

Caption: Hypothetical synthesis pathway for Tavaborole Impurity B.

Experimental Protocol (Theoretical)

The following is a generalized, theoretical protocol for the proposed synthesis. This has not been experimentally validated and should be approached with appropriate caution and optimization.

-

Protection of Phenylhydrazine: 2-Bromo-4-fluorophenylhydrazine would be protected, for instance, with a tert-butoxycarbonyl (Boc) group to prevent side reactions at the more nucleophilic nitrogen.

-

Lithiation and Borylation: The protected intermediate would undergo lithium-halogen exchange, followed by reaction with a trialkyl borate (e.g., triisopropyl borate) to introduce the boron moiety.

-

Hydrolysis: The resulting boronate ester would be hydrolyzed under aqueous conditions to form the corresponding boronic acid.

-

Deprotection and Cyclization: Removal of the protecting group under acidic conditions would be expected to trigger a spontaneous intramolecular cyclization to yield the desired 5-fluoro-1,2-dihydro-1-hydroxy-2,3,1-benzodiazoborine (Tavaborole Impurity B).

-

Purification: The final compound would require purification, likely via column chromatography or recrystallization, to obtain a reference standard of high purity.

Characterization of Tavaborole Impurity B

Once synthesized and isolated, a comprehensive characterization would be essential to confirm its structure and purity. The following analytical techniques would be employed.

Spectroscopic Characterization

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. Signals corresponding to the N-H protons of the diazaborine ring. |

| ¹³C NMR | Resonances for the aromatic carbons, with chemical shifts influenced by the fluorine and nitrogen substituents. |

| ¹⁹F NMR | A singlet or doublet (due to coupling with adjacent protons) confirming the presence and position of the fluorine atom. |

| ¹¹B NMR | A signal characteristic of a tricoordinate boron atom in a heterocyclic system. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of C₆H₅BFN₂O. High-resolution mass spectrometry (HRMS) would provide the elemental composition. |

| Infrared (IR) Spectroscopy | Absorption bands corresponding to N-H stretching, B-O stretching, and aromatic C-H and C=C vibrations. |

Chromatographic Purity

| Technique | Methodology and Expected Results |

| High-Performance Liquid Chromatography (HPLC) | A validated reverse-phase HPLC method would be developed to determine the purity of the synthesized impurity. The method would utilize a suitable stationary phase (e.g., C18) and mobile phase to achieve separation from starting materials and other potential by-products. Purity would be determined by the area percentage of the main peak. |

| Gas Chromatography (GC) | If the impurity is sufficiently volatile and thermally stable, GC could be used as an orthogonal technique to confirm purity. |

Logical Workflow for Impurity Management

The synthesis and characterization of Tavaborole Impurity B are critical steps in the overall quality control strategy for the drug substance.

Caption: Workflow for the management of Tavaborole Impurity B.

Conclusion

The synthesis and characterization of Tavaborole Impurity B are crucial for ensuring the quality and safety of Tavaborole drug products. While specific details are not publicly available, this guide provides a theoretical framework for its synthesis based on established chemical principles and outlines the necessary analytical techniques for its comprehensive characterization. The development of a certified reference standard for Tavaborole Impurity B is a prerequisite for the validation of analytical methods used in routine quality control of Tavaborole. Further research and disclosure from manufacturers would be invaluable to the scientific community for a more complete understanding of this and other related impurities.

5-Fluoro-2-hydroxybenzenemethanol: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Chemical Identifier:

-

Name: 5-Fluoro-2-hydroxybenzenemethanol

-

Synonyms: 4-Fluoro-2-(hydroxymethyl)phenol, 5-Fluoro-2-hydroxybenzyl alcohol

-

CAS Number: 2357-33-7

-

Molecular Formula: C₇H₇FO₂

-

Molecular Weight: 142.13 g/mol

Hazard Identification and Classification

GHS Hazard Classification (Anticipated)

Based on data for analogous compounds such as 2-Fluoro-5-hydroxybenzoic acid, the following GHS classifications are anticipated. Users should perform their own risk assessment.

| Hazard Class | Hazard Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |

Hazard Statements (Anticipated)

| Code | Statement |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Signal Word (Anticipated): Warning

GHS Pictogram (Anticipated):

Safety and Handling Protocols

Adherence to standard laboratory safety protocols is essential when handling 5-Fluoro-2-hydroxybenzenemethanol.

2.1. Personal Protective Equipment (PPE)

A thorough risk assessment should precede handling, and the following PPE is mandatory:

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects against splashes and dust particles. |

| Skin Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene; inspect before use). A lab coat or chemical-resistant apron should be worn. | Prevents skin contact and absorption. |

| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are likely to be exceeded or irritation is experienced, use a NIOSH-approved respirator with an appropriate cartridge. | Minimizes inhalation of dust or vapors. |

2.2. Handling Procedures

-

Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

-

Avoid direct contact with skin, eyes, and clothing.

-

Prevent the formation of dust and aerosols.

-

Use appropriate tools to handle the solid material to avoid direct contact.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the handling area.

2.3. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

The recommended storage temperature is between 2°C and 8°C.

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

3.1. First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush the contaminated skin with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention. |

| Eye Contact | Immediately wash (irrigate) the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper lids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention. |

3.2. Accidental Release Measures

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material and place it in a designated hazardous waste container.

3.3. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustion may produce toxic fumes, including carbon oxides and hydrogen fluoride.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological Information

There is no publicly available quantitative toxicological data, such as LD50 (oral, dermal) or LC50 (inhalation), for 5-Fluoro-2-hydroxybenzenemethanol. The toxicological properties have not been thoroughly investigated. The provided hazard information is based on the chemical structure and data for similar compounds.

Disposal Considerations

Dispose of 5-Fluoro-2-hydroxybenzenemethanol and any contaminated materials in accordance with local, state, and federal regulations. This material should be treated as hazardous waste. Do not allow it to enter the sewage system.

Experimental Workflows and Logical Relationships

The following diagrams illustrate a general workflow for handling a chemical powder like 5-Fluoro-2-hydroxybenzenemethanol in a research setting and the hierarchy of safety controls.

Caption: General workflow for safely handling a chemical powder.

Caption: Hierarchy of controls for mitigating chemical hazards.

References

theoretical vs experimental properties of 4-Fluoro-2-(hydroxymethyl)phenol

An In-depth Technical Guide to 4-Fluoro-2-(hydroxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental properties of this compound, a compound of interest in various scientific domains. This document collates available data on its physicochemical properties, spectroscopic profile, and analytical methodologies.

Core Properties and Characteristics

This compound, with the chemical formula C₇H₇FO₂, is a fluorinated derivative of 2-(hydroxymethyl)phenol. The introduction of a fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a subject of interest in medicinal chemistry and materials science.

Physicochemical Properties

A summary of the known theoretical and experimental physicochemical properties of this compound is presented below. Theoretical values are computationally derived and provide estimations, while experimental values are determined through laboratory measurements.

| Property | Theoretical Value | Experimental Value |

| Molecular Formula | C₇H₇FO₂ | - |

| Molecular Weight | 142.13 g/mol [1] | - |

| CAS Number | 2357-33-7[1] | - |

| Melting Point | - | 69-71 °C |

| Boiling Point | Not available | Not available |

| XLogP3 | 1.3[1] | - |

| Topological Polar Surface Area | 40.5 Ų[1] | - |

| Hydrogen Bond Donors | 2[1] | - |

| Hydrogen Bond Acceptors | 2[1] | - |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl protons. The fluorine atom will introduce splitting (H-F coupling) in the signals of nearby aromatic protons.

¹³C NMR (Predicted): The carbon NMR spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large C-F coupling constant. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and oxygen atoms.

Other Spectroscopic Data

-

Mass Spectrometry (MS): A GC-MS spectrum is available for this compound, which can be used to determine its molecular weight and fragmentation pattern.[1]

-

Infrared (IR) Spectroscopy: A vapor phase IR spectrum is also available, providing information about the functional groups present in the molecule.[1]

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and analysis of this compound.

Synthesis of this compound

A general synthetic approach for hydroxymethylphenols involves the reaction of the corresponding phenol with formaldehyde. For this compound, a plausible synthesis route would involve the reaction of 4-fluorophenol with formaldehyde under basic or acidic conditions. A detailed, validated laboratory protocol for the synthesis of this specific compound is not currently available in the searched literature.

Analytical Methods

The quantification and characterization of this compound can be achieved using various analytical techniques.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection would be a suitable technique for the routine analysis and quantification of this compound. The chromophoric nature of the phenol ring allows for sensitive UV detection.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high specificity and sensitivity, making it an excellent method for trace-level detection and confirmation of this compound. Derivatization may be required to improve its volatility for GC analysis.

Biological Activity

Currently, there is no specific information available in the public domain regarding the biological activity, mechanism of action, or involvement in any signaling pathways of this compound. Research in this area would be necessary to elucidate its potential pharmacological or biological effects.

Visualizations

Logical Relationship of Compound Information

The following diagram illustrates the key aspects of information compiled for this compound.

Caption: Overview of this compound Information.

Experimental Workflow for Analysis

The following diagram outlines a general workflow for the analysis of this compound.

Caption: General Analytical Workflow.

References

An In-depth Technical Guide to the Discovery and First Synthesis of 4-Fluoro-2-(hydroxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial synthesis of the aromatic organic compound, 4-Fluoro-2-(hydroxymethyl)phenol. This document details the presumptive inaugural synthetic route, a base-catalyzed hydroxymethylation of 4-fluorophenol. Included are detailed experimental protocols, a summary of key quantitative data, and a logical workflow diagram to elucidate the synthetic pathway. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development, providing the necessary details for the replication and potential optimization of this synthesis.

Introduction

This compound, a fluorinated phenolic compound, holds significance as a potential building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. The presence of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability and binding affinity. The ortho-hydroxymethyl group provides a reactive handle for further chemical modifications. While the specific historical context of its "discovery" as a distinct chemical entity is not prominently documented in publicly available literature, its first synthesis can be inferred through established organic chemistry principles, namely the hydroxymethylation of phenols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification, purification, and handling in a laboratory setting.

Table 1: Physicochemical Data for this compound [1]

| Property | Value |

| Molecular Formula | C₇H₇FO₂ |

| Molecular Weight | 142.13 g/mol |

| CAS Number | 2357-33-7 |

| Appearance | Presumed to be a solid at room temperature |

| IUPAC Name | This compound |

| Synonyms | 5-Fluoro-2-hydroxybenzyl alcohol, Benzenemethanol, 5-fluoro-2-hydroxy- |

Presumed First Synthesis: Ortho-Selective Hydroxymethylation of 4-Fluorophenol

The first synthesis of this compound is predicated on the well-established reaction of phenols with formaldehyde, known as hydroxymethylation. Given the directing effects of the hydroxyl group on the aromatic ring, the reaction between 4-fluorophenol and formaldehyde under basic conditions is the most logical and direct route to the target molecule. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the phenoxide ion, generated in the presence of a base, acts as a nucleophile attacking the electrophilic carbon of formaldehyde.

Reaction Scheme

The overall reaction for the synthesis is as follows:

The reaction is typically catalyzed by a base, such as sodium hydroxide or potassium hydroxide, which deprotonates the phenol to form the more nucleophilic phenoxide ion. The electron-donating nature of the phenoxide group activates the aromatic ring towards electrophilic attack, with the ortho and para positions being the most reactive. In the case of 4-fluorophenol, the para position is blocked by the fluorine atom, thus directing the hydroxymethylation to the ortho positions.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on established methods for the ortho-hydroxymethylation of phenols and would be a plausible method for the first synthesis of this compound.

Materials:

-

4-Fluorophenol

-

Formaldehyde solution (37% in water)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl) (for neutralization)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Distilled water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorophenol in an aqueous solution of sodium hydroxide. The molar ratio of NaOH to 4-fluorophenol should be approximately 1:1 to ensure the formation of the sodium phenoxide salt.

-

Addition of Formaldehyde: To the stirred solution, add a molar excess of formaldehyde solution (typically 1.5 to 2 equivalents relative to 4-fluorophenol) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 60-80°C and maintain for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with hydrochloric acid to a pH of approximately 7.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure product.

Expected Quantitative Data

While a specific publication detailing the first synthesis with precise yields is not available, based on similar reactions, a moderate to good yield can be anticipated.

Table 2: Anticipated Experimental Parameters and Results

| Parameter | Anticipated Value/Range |

| Reactant Molar Ratio | 1 : 1.5-2 (4-Fluorophenol : Formaldehyde) |

| Reaction Temperature | 60-80 °C |

| Reaction Time | 4-8 hours |

| Expected Yield | 50-70% |

| Primary Side Products | 4-Fluoro-2,6-bis(hydroxymethyl)phenol[2], unreacted starting materials |

Logical Workflow and Signaling Pathways

The synthesis of this compound follows a clear and logical chemical pathway. A diagram illustrating this workflow is provided below.

Caption: Synthetic workflow for this compound.

Conclusion

While the formal "discovery" of this compound is not well-documented, its synthesis can be confidently approached through the ortho-selective hydroxymethylation of 4-fluorophenol. This technical guide provides a robust framework for its preparation, offering a detailed experimental protocol and expected outcomes. The presented information serves as a valuable resource for chemists and pharmaceutical scientists, enabling the synthesis and further exploration of this and related fluorinated phenolic compounds for various applications in drug discovery and materials science. Further research into optimizing the reaction conditions and exploring the utility of this compound as a synthetic intermediate is warranted.

References

A Technical Guide to the Quantum Chemical Profile of 4-Fluoro-2-(hydroxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical properties of 4-Fluoro-2-(hydroxymethyl)phenol, a substituted phenol of interest in medicinal chemistry and materials science. By employing Density Functional Theory (DFT), this document outlines the molecule's structural, electronic, and spectroscopic characteristics. The methodologies and data presented herein serve as a foundational resource for researchers engaged in the rational design of novel therapeutics and functional materials, offering insights into molecular stability, reactivity, and potential intermolecular interactions.

Computational Methodology

The quantum chemical calculations detailed in this guide are based on widely accepted protocols for small organic molecules, ensuring a balance between computational accuracy and efficiency.[1][2] The following section outlines the experimental protocol for performing these calculations.

Geometry Optimization and Vibrational Frequency Analysis

The molecular structure of this compound was optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[2][3] The 6-311++G(d,p) basis set was employed, which includes diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) for a more precise description of bonding environments.[1][4] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies. These frequency calculations also provide theoretical vibrational spectra (Infrared and Raman).[5]

The workflow for these calculations is depicted below.

References

- 1. benchchem.com [benchchem.com]

- 2. Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method | East European Journal of Physics [periodicals.karazin.ua]

- 3. Crystal structure, Hirshfeld surface analysis and DFT studies of 4-methyl-2-({[4-(tri-fluoro-meth-yl)phen-yl]imino}-meth-yl)phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FT-IR, FT-Raman spectra and ab initio HF, DFT vibrational analysis of 2,3-difluoro phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 4-Fluoro-2-(hydroxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from 4-Fluoro-2-(hydroxymethyl)phenol. This versatile starting material offers multiple reaction sites, allowing for the creation of a diverse library of compounds with potential applications in medicinal chemistry and materials science. The fluorinated phenol moiety is a key pharmacophore in many biologically active molecules, potentially enhancing metabolic stability and binding affinity.

Overview of Synthetic Transformations

This compound possesses three primary reactive sites for derivatization: the phenolic hydroxyl group, the benzylic hydroxyl group, and the aromatic ring. This allows for a range of chemical modifications, including etherification, esterification, oxidation, and condensation reactions.

Experimental Protocols

Synthesis of 4-Fluoro-2-(alkoxymethyl)phenol (Etherification of Phenolic OH)

The Williamson ether synthesis is a reliable method for the preparation of ethers from phenols.[1]

Protocol:

-

To a stirred solution of this compound (1.0 eq.) in a suitable solvent such as acetone or DMF, add potassium carbonate (K₂CO₃, 1.5 eq.).

-

Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide, 1.1 eq.).

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ether.

| Derivative Example | Alkyl Halide | Solvent | Reaction Time (h) | Yield (%) |

| 2-(Benzyloxy)-5-fluorobenzyl alcohol | Benzyl bromide | Acetone | 6-8 | 85-95 |

| 2-(Ethoxymethyl)-4-fluorophenol | Ethyl iodide | DMF | 4-6 | 80-90 |

Synthesis of 4-Fluoro-2-(hydroxymethyl)phenyl Acetate (Esterification of Phenolic OH)

Esterification of the phenolic hydroxyl group can be achieved using acid anhydrides or acid chlorides in the presence of a base.

Protocol:

-

Dissolve this compound (1.0 eq.) in pyridine or a mixture of dichloromethane and triethylamine.

-

Cool the solution to 0 °C in an ice bath.

-

Add acetic anhydride or acetyl chloride (1.2 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the product by recrystallization or column chromatography.

| Derivative | Acylating Agent | Base | Solvent | Yield (%) |

| 4-Fluoro-2-(hydroxymethyl)phenyl acetate | Acetic anhydride | Pyridine | Pyridine | 90-98 |

| 4-Fluoro-2-(hydroxymethyl)phenyl benzoate | Benzoyl chloride | Triethylamine | Dichloromethane | 88-95 |

Synthesis of 4-Fluoro-2-formylphenol (Oxidation of Benzylic OH)

Selective oxidation of the primary alcohol to an aldehyde can be accomplished using mild oxidizing agents.[2]

Protocol:

-

To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 eq.) in dichloromethane, add a solution of this compound (1.0 eq.) in dichloromethane.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

-

Purify by column chromatography on silica gel.

| Oxidizing Agent | Solvent | Reaction Time (h) | Yield (%) |

| Pyridinium chlorochromate (PCC) | Dichloromethane | 2-4 | 80-90 |

| Manganese dioxide (MnO₂) | Chloroform | 24-48 | 70-85 |

Synthesis of Benzoxazine Derivatives (Mannich Condensation)

Benzoxazines are synthesized via a Mannich-like condensation of a phenol, a primary amine, and formaldehyde.[3] The presence of the hydroxymethyl group on the starting material may lead to more complex structures or require protection prior to the main reaction. A plausible approach involves the reaction of the phenolic moiety.

Protocol:

-

In a round-bottom flask, mix this compound (1.0 eq.), a primary amine (e.g., aniline, propylamine, 1.0 eq.), and paraformaldehyde (2.0 eq.) in a suitable solvent such as toluene or 1,4-dioxane.

-

Heat the mixture to reflux (typically 90-110 °C) for 4-24 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, wash the reaction mixture with aqueous NaOH solution to remove unreacted phenol.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purify the crude product by recrystallization or column chromatography.

| Primary Amine | Solvent | Reaction Time (h) | Yield (%) |

| Aniline | Toluene | 6-12 | 75-85 |

| Propylamine | 1,4-Dioxane | 4-8 | 80-90 |

Potential Applications and Biological Activity

Derivatives of fluorinated phenols are known to exhibit a range of biological activities. The introduction of fluorine can enhance properties such as membrane permeability and metabolic stability.[4][5]

Antimicrobial Activity

Phenolic compounds can exert antimicrobial effects through various mechanisms, including the disruption of microbial membranes.[6] The lipophilicity and electronic properties of the synthesized derivatives can be tuned to optimize their antimicrobial potency.

Estrogenic Activity

Some phenolic compounds can act as endocrine disruptors by interacting with estrogen receptors.[7] The estrogenic or anti-estrogenic potential of the synthesized derivatives should be evaluated, as this can be a desirable or undesirable effect depending on the therapeutic target.

Conclusion